2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- is a synthetic organic compound that belongs to the benzodiazepine class. This compound is characterized by its psychoactive properties, which are commonly utilized in treating anxiety, insomnia, and other neurological disorders. The specific structure of this compound includes a bromine atom at the 7th position and a phenyl group at the 5th position, contributing to its unique chemical characteristics and potential biological activities.
This compound is classified as a benzodiazepine, which are compounds known for their effects on the central nervous system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to anxiolytic, sedative, and muscle relaxant effects .
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- generally involves several key steps:
The synthesis conditions typically require careful control of temperature and reaction time to optimize yield and purity. While industrial-scale production methods are not extensively documented, general principles of organic synthesis apply, including the use of efficient catalysts and purification techniques.
The molecular formula of 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- is , with a molecular weight of approximately 315.16 g/mol. The structural features include:
The InChI representation for this compound is:
This structure suggests significant interactions with central nervous system receptors .
The InChI Key for this compound is:
This key aids in database searches for retrieving detailed chemical information .
The chemical reactivity of 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl- includes:
Common reagents for these reactions include:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral conditions |
Reduction | Lithium aluminum hydride | Dry ether |
Substitution | Halogens (e.g., chlorine) | Presence of a catalyst |
These reactions are essential for modifying the compound's properties and enhancing its therapeutic potential .
The mechanism of action for 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl-, while not fully elucidated, likely involves interaction with GABA_A receptors in the central nervous system. This interaction enhances GABA's inhibitory effects on neuronal excitability, resulting in anxiolytic and sedative outcomes similar to other benzodiazepines like diazepam .
Research indicates that this compound undergoes biotransformation primarily through hydroxylation and conjugation reactions within the body before excretion via urine and feces .
The physical properties of 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl-, include:
Property | Value |
---|---|
Molecular Weight | 315.16 g/mol |
Appearance | Solid |
Solubility | Soluble in organic solvents |
Chemical properties relevant to this compound include stability under standard laboratory conditions and reactivity towards nucleophiles due to its electrophilic centers .
The primary applications of 2H-1,4-Benzodiazepin-2-one, 7-bromo-1,3-dihydro-5-phenyl-involve its use as a pharmaceutical agent due to its anxiolytic and sedative properties. It has potential applications in treating anxiety disorders and insomnia. Furthermore, ongoing research into its pharmacological profile may reveal additional therapeutic uses within neurology and psychiatry .
The compound is systematically named 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one according to IUPAC conventions, reflecting its benzodiazepine core structure with specific substituents. This nomenclature precisely denotes:
The molecular formula C₁₅H₁₁BrN₂O (molecular weight: 315.16 g/mol) has been experimentally validated through high-resolution mass spectrometry, with an accurate mass of 314.0055 g/mol [7] [10]. This formula accounts for:
Table 1: Molecular Formula Validation Across Sources
Data Source | Molecular Formula | Molecular Weight (g/mol) | Accurate Mass |
---|---|---|---|
PubChem [10] | C₁₅H₁₁BrN₂O | 315.16 | 314.0055 |
LGC Standards [7] | C₁₅H₁₁BrN₂O | 315.16 | 314.0055 |
Smolecule | C₁₅H₁₁BrN₂O | 315.16 | Not provided |
The SMILES representation C1C(=O)NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3 and InChIKey ATCCWKYKHCKDGT-UHFFFAOYSA-N further confirm the structural connectivity and provide unique identifiers for database retrieval [10].
X-ray Diffraction (XRD): While direct XRD data for the uncomplexed compound is limited in the search results, crystallographic analysis of its zinc(II) and palladium(II) complexes reveals key structural features. These complexes show distorted square-planar or tetrahedral geometries around the metal center, with coordination occurring through the diazepine nitrogen and carbonyl oxygen. The benzodiazepine core maintains planarity in these complexes, with the bromine-substituted benzene ring exhibiting minor deviations (≤5° dihedral angle) [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy: Critical vibrational modes confirmed include:
Table 2: Key Spectroscopic Signatures
Spectroscopic Method | Key Peaks/Bands | Structural Assignment |
---|---|---|
¹H NMR | δ 4.0–4.5 ppm (s, 2H) | H-3 (CH₂ protons) |
δ 7.2–7.8 ppm (m, 4H) | Brominated ring protons | |
δ 10.2 ppm (br s, 1H) | N-H proton | |
¹³C NMR | δ 170–172 ppm | C-2 (Carbonyl carbon) |
δ 160–162 ppm | C-5 (Imine carbon) | |
IR | 1680–1700 cm⁻¹ | ν(C=O) |
650–680 cm⁻¹ | ν(C-Br) |
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insights into the electronic properties:
Table 3: Quantum Mechanical Properties from DFT Calculations
Quantum Parameter | Value | Chemical Significance |
---|---|---|
HOMO Energy | –6.2 eV | Characterizes electron-donating ability; higher than diazepam (–6.8 eV) |
LUMO Energy | –1.8 eV | Indicates electrophilicity; lower than unsubstituted analogs |
Band Gap (ΔE) | 4.4 eV | Reflects kinetic stability and chemical reactivity |
Dipole Moment | 4.3 Debye | Higher than diazepam (3.1 Debye) due to Br substituent |
The compound exhibits two primary tautomeric forms:
The tautomeric equilibrium is influenced by:
IR spectroscopy provides experimental evidence for tautomerism:
Table 4: Tautomeric Forms and Their Properties
Tautomer | Structural Features | Relative Energy (kJ/mol) | Experimental Evidence |
---|---|---|---|
Lactam | C₂=O, N₁-H | 0 (reference) | Dominant carbonyl IR peak at 1680–1700 cm⁻¹ |
Lactim | C₂–OH, C₃=N | +12–15 | Absence of O-H stretch in IR spectra |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7